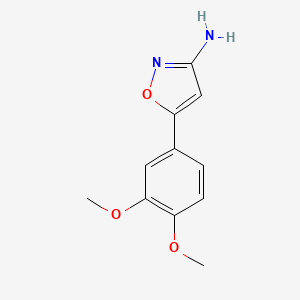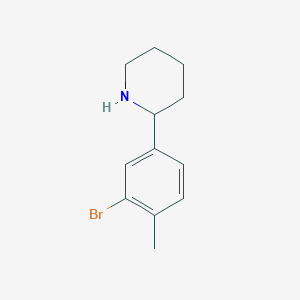
2-(3-Bromo-4-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16BrN It features a piperidine ring substituted with a 3-bromo-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-methylbenzaldehyde and piperidine.
Grignard Reaction: The 3-bromo-4-methylbenzaldehyde is first converted to 3-bromo-4-methylphenylmagnesium bromide using magnesium in dry ether.
Addition Reaction: The Grignard reagent is then reacted with piperidine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent formation and subsequent addition to piperidine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-(3-Iodo-4-methylphenyl)piperidine.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-methylphenyl)piperidine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoro-4-methylphenyl)piperidine: Contains a fluorine atom in place of bromine.
2-(3-Iodo-4-methylphenyl)piperidine: Features an iodine atom instead of bromine.
Uniqueness
2-(3-Bromo-4-methylphenyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16BrN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
STFGPDZNLUXCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


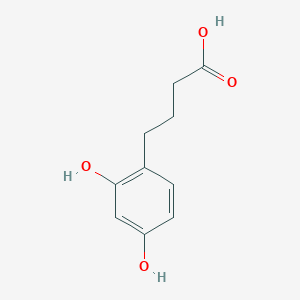
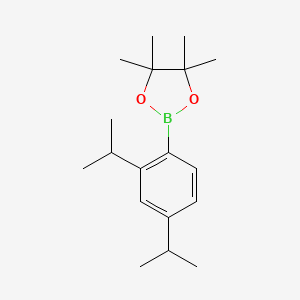

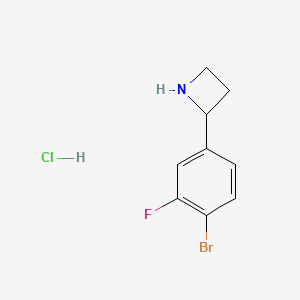

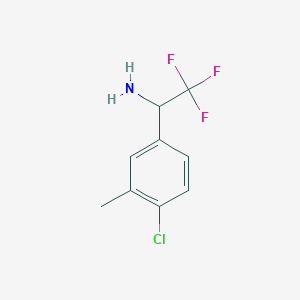
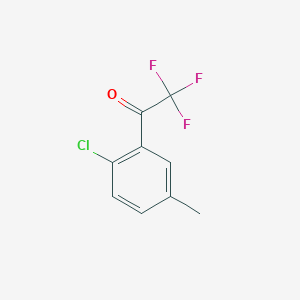

![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
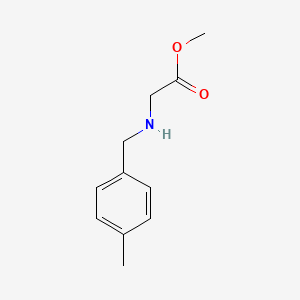
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)

![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
